molecular formula C16H24N2O2 B11775914 (R)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate

(R)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate

Cat. No.: B11775914
M. Wt: 276.37 g/mol
InChI Key: ZGLSHXHKWURFQQ-CQSZACIVSA-N
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Description

®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by a benzyl group attached to a piperidine ring, which is further substituted with a carbamate group. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trimethyl Group: The trimethyl substitution on the piperidine ring is achieved through alkylation reactions using methylating agents.

    Attachment of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

    Formation of the Carbamate Group: The final step involves the reaction of the piperidine derivative with a carbamoyl chloride to form the carbamate group.

Industrial Production Methods

Industrial production of ®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where the benzyl or carbamate groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group is known to form covalent bonds with active site residues, leading to inhibition or activation of the target protein. Pathways involved include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (S)-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate: The enantiomer of the compound with different stereochemistry.

    N-Benzylpiperidine: Lacks the carbamate group but shares the piperidine and benzyl moieties.

    Benzylcarbamate: Contains the benzyl and carbamate groups but lacks the piperidine ring.

Uniqueness

®-Benzyl (1,3,3-trimethylpiperidin-4-yl)carbamate is unique due to its specific stereochemistry and the presence of both benzyl and carbamate groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

benzyl N-[(4R)-1,3,3-trimethylpiperidin-4-yl]carbamate

InChI

InChI=1S/C16H24N2O2/c1-16(2)12-18(3)10-9-14(16)17-15(19)20-11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,17,19)/t14-/m1/s1

InChI Key

ZGLSHXHKWURFQQ-CQSZACIVSA-N

Isomeric SMILES

CC1(CN(CC[C@H]1NC(=O)OCC2=CC=CC=C2)C)C

Canonical SMILES

CC1(CN(CCC1NC(=O)OCC2=CC=CC=C2)C)C

Origin of Product

United States

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